N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Description

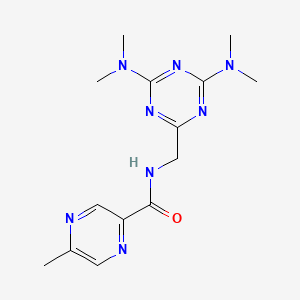

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylpyrazine-2-carboxamide moiety is attached via a methylene bridge at the 2-position of the triazine ring.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N8O/c1-9-6-16-10(7-15-9)12(23)17-8-11-18-13(21(2)3)20-14(19-11)22(4)5/h6-7H,8H2,1-5H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDYJSOETHXPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps:

-

Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of cyanuric chloride with dimethylamine under controlled conditions. This reaction usually requires a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the triazine ring.

-

Attachment of the Pyrazine Ring: : The pyrazine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Final Coupling: : The final step involves coupling the triazine and pyrazine intermediates to form the desired compound. This step may require a solvent like dichloromethane and a base such as potassium carbonate to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the dimethylamino groups.

Reduction: Amines derived from the carboxamide group.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrazine ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Diimidazo-Pyrazine Dicarboxamides (e.g., Compounds 12d and 12e)

- Structure : These compounds feature a diimidazo-pyrazine core with dicarboxamide linkages to aryl groups (e.g., thiophen-2-yl or furan-2-yl substituents) .

- Synthesis : Prepared via condensation reactions in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA), yielding 72–74% efficiency.

- Key Differences: Unlike the target compound, these lack triazine rings and instead utilize fused imidazole-pyrazine systems. Their poor solubility (evidenced by unresolved 13C NMR data) contrasts with the target’s dimethylamino groups, which may enhance polarity and solubility .

Ibuprofen-Triazine Hydrazine Derivatives

- Structure: N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine derivatives incorporate ibuprofen moieties linked to triazine via hydrazine bridges .

- Synthesis : Condensation in 1,4-dioxane with potassium carbonate, differing from the target’s likely DCM/DIPEA-based route.

Thifensulfuron Methyl Ester

- Structure : A herbicidal triazine derivative with methoxy and methyl substituents, linked to a sulfonylurea group .

- Key Differences: The 4-methoxy-6-methyl-triazine core and sulfonylurea linkage contrast with the target’s dimethylamino and pyrazine-carboxamide groups. This highlights the versatility of triazine in agrochemical design, though the target’s substituents may favor pharmaceutical over pesticidal applications .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Features

Key Observations :

- Substituent Effects: The target’s dimethylamino groups enhance polarity compared to aryl or methoxy substituents, likely improving aqueous solubility.

- Linkage Flexibility : The methylene bridge in the target compound may offer greater conformational flexibility than rigid hydrazine or sulfonylurea linkages, influencing binding interactions in biological systems.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a pyrazine carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 256.3 g/mol. The presence of the triazine and pyrazine structures contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.3 g/mol |

| Chemical Structure | Triazine and Pyrazine |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with triazine and pyrazine functionalities often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluating the antimicrobial activity of triazine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. -

Anticancer Activity :

In vitro experiments demonstrated that the compound could reduce cell viability in A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation . This suggests a potential role in cancer therapeutics. -

Enzyme Interaction Studies :

Research has highlighted the interaction of similar compounds with key metabolic enzymes such as dihydrofolate reductase (DHFR), indicating potential applications in drug design targeting metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.